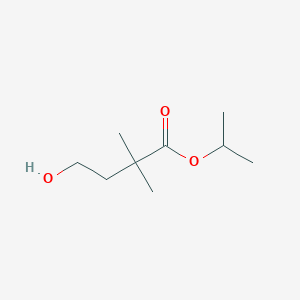

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate

Description

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate (CAS 1803604-64-9) is an aliphatic ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its structure comprises a propan-2-yl ester group linked to a 4-hydroxy-2,2-dimethylbutanoate moiety. The hydroxyl group at the γ-position and the two methyl groups at the β-carbon confer unique physicochemical properties, including moderate polarity (1 H-bond donor, 3 acceptors) and enhanced steric hindrance.

Properties

IUPAC Name |

propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEVQPDIKBMDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate typically involves the esterification of 4-hydroxy-2,2-dimethylbutanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-2,2-dimethylbutanoate.

Reduction: Formation of 4-hydroxy-2,2-dimethylbutanol.

Substitution: Formation of various substituted esters depending on the reagent used.

Scientific Research Applications

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Medicine: Studied for its anti-inflammatory and analgesic properties, as well as its potential use in treating various inflammatory conditions.

Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of propan-2-yl 4-hydroxy-2,2-dimethylbutanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, propan-2-yl 4-hydroxy-2,2-dimethylbutanoate reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propylparaben (Propyl 4-hydroxybenzoate)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- Key Features : Aromatic ester with a hydroxyl group para to the ester on a benzene ring.

- Comparison: Polarity: Lower H-bond capacity (1 donor, 3 acceptors) due to aromatic resonance stabilization of the hydroxyl group . Reactivity: Susceptible to electrophilic aromatic substitution (unlike the aliphatic target compound). Applications: Widely used as a preservative in cosmetics, contrasting with the aliphatic target’s niche synthetic roles .

Methyl 4-bromo-2,2-dimethylbutanoate

- Molecular Formula : C₇H₁₃BrO₂

- Molecular Weight : 209.08 g/mol

- Key Features : Bromine substituent at the γ-position, methyl ester.

- Comparison: Reactivity: Bromine enhances nucleophilic substitution reactivity (e.g., SN2 reactions), unlike the hydroxyl group in the target compound . Polarity: Lacks H-bond donors, reducing solubility in polar solvents. Applications: Intermediate in alkylation or cross-coupling reactions, diverging from the target’s hydroxyl-mediated applications .

Propan-2-yl 4-aminobutanoate Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·ClH

- Molecular Weight : 181.66 g/mol

- Key Features: Amino group at the γ-position, hydrochloride salt.

- Comparison: Solubility: Hydrochloride salt increases aqueous solubility compared to the target’s neutral hydroxyl group . Reactivity: Amino group enables amidation or Schiff base formation, contrasting with the hydroxyl’s esterification or oxidation pathways .

Propan-2-yl 4-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylbutanoate

- Molecular Formula : C₁₅H₃₂O₃Si

- Molecular Weight : 288.50 g/mol

- Key Features : TBS-protected hydroxyl group.

- Comparison: Stability: Silyl ether protection prevents undesired hydroxyl reactivity (e.g., oxidation), unlike the unprotected target compound . Lipophilicity: Increased hydrophobicity due to the bulky TBS group, enhancing compatibility with nonpolar solvents .

Data Table: Comparative Analysis

Biological Activity

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, also known as an ester derivative of 4-hydroxy-2,2-dimethylbutanoic acid and propan-2-ol, exhibits significant biological activity that has garnered interest in pharmaceutical research. Due to its structural similarity to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), this compound is primarily studied for its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound features both hydroxyl and ester functional groups, which contribute to its biological reactivity. The presence of the hydroxyl group distinguishes it from other similar esters, allowing for diverse chemical transformations and applications in drug development.

Research indicates that propan-2-yl 4-hydroxy-2,2-dimethylbutanoate functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition leads to a decrease in pain and inflammatory responses in biological systems.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation and pain. |

| Analgesic | Provides pain relief similar to ibuprofen. |

| Reactivity | Exhibits potential for various chemical processes due to functional groups. |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that propan-2-yl 4-hydroxy-2,2-dimethylbutanoate exhibited significant anti-inflammatory effects in animal models. The compound was administered in varying doses, showing a dose-dependent reduction in inflammation markers.

-

Analgesic Properties :

- In a comparative analysis with ibuprofen, the compound displayed similar analgesic effects in pain models induced by formalin injection in rats. The results indicated comparable efficacy in reducing pain scores.

-

Pharmacokinetics :

- Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.

Comparative Analysis with Ibuprofen

| Parameter | Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | Ibuprofen |

|---|---|---|

| Mechanism of Action | COX inhibition | COX inhibition |

| Efficacy | Similar analgesic effect | Standard analgesic |

| Side Effects | Fewer gastrointestinal issues reported | Common GI side effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.